An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile
Abstract: This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile, a novel compound for which experimental data is not yet extensively documented in public literature. Recognizing this, the guide is structured to serve as a predictive and methodological resource for researchers, scientists, and drug development professionals. It combines theoretical predictions of core properties with detailed, field-proven experimental protocols for their empirical determination and validation. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Key sections include proposed synthetic routes, in-depth analytical characterization methodologies (NMR, MS, FTIR, and Chromatography), and potential biological context, all grounded in authoritative scientific principles. This document is designed to be an essential tool for any scientific endeavor involving the synthesis, characterization, and application of this compound.
Introduction and Molecular Overview
2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile is a complex nitrile derivative featuring a quaternary carbon center. This stereocenter is substituted with four distinct groups: a 2-chlorophenyl ring, a methyl group, a benzyl group, and a nitrile moiety. The presence of a halogenated aromatic ring, a non-polar benzyl group, and a highly polar nitrile group suggests a molecule with unique electronic and steric characteristics. These features are expected to significantly influence its solubility, reactivity, and potential biological interactions.
Given its novelty, this guide will proceed by first establishing a predicted profile of its core physicochemical properties. Subsequently, it will furnish detailed experimental workflows for the empirical validation of these predictions. This dual approach of prediction and methodological guidance ensures that researchers are well-equipped to undertake a thorough and rigorous characterization of this molecule.
Predicted Physicochemical Properties and Experimental Verification
The physicochemical properties of a compound are foundational to its application in research and development, dictating everything from its handling and storage to its behavior in biological systems. The following table summarizes the predicted properties for 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile.
| Property | Predicted Value / State | Experimental Protocol |
| Molecular Formula | C₁₇H₁₆ClN | Mass Spectrometry |
| Molecular Weight | 269.77 g/mol | Mass Spectrometry |
| Physical State | Solid at STP | Visual Inspection / Melting Point Determination |
| Melting Point | Expected to be a sharp range for a pure solid | Capillary Melting Point Determination |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, CH₂Cl₂, EtOAc) | Systematic Solubility Testing |
| pKa | Not applicable (no readily ionizable protons) | --- |
| LogP (Octanol/Water) | High (estimated > 4) | Shake-flask method or RP-HPLC estimation |
Melting Point Determination: A Criterion for Purity
The melting point is a critical indicator of a compound's purity. A pure crystalline solid will exhibit a sharp, well-defined melting range, typically less than 2°C.[1] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[2]
-
Sample Preparation: Ensure the synthesized compound is a finely crushed, dry powder.[2][3]
-
Capillary Loading: Load a small amount of the powder into a capillary tube (sealed at one end) to a height of 1-2 mm, tapping gently to pack the sample.[3]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting temperature. This saves time and establishes a range for the precise measurement.[1]
-
Precise Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[2]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[4]
-
Validation: Repeat the precise measurement at least twice to ensure consistency.
Solubility Profiling: Understanding Polarity and Functional Groups
Solubility testing provides crucial insights into the polarity and the nature of the functional groups within a molecule.[5] Given the structure of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile, which contains large non-polar aromatic rings and a polar nitrile group, it is predicted to be insoluble in water but soluble in common organic solvents.
-
General Procedure: In a small test tube, add approximately 10-20 mg of the compound. Add 1 mL of the solvent in portions, shaking vigorously after each addition.[5] Observe for complete dissolution.
-
Solvent Sequence:
-
Water: Test for solubility. The compound is expected to be insoluble.
-
5% HCl: Test for solubility. As the compound lacks a basic group (like an amine), it is expected to be insoluble.[6]
-
5% NaOH: Test for solubility. The compound lacks an acidic proton (like a carboxylic acid or phenol), so it is expected to be insoluble.[6]
-
Concentrated H₂SO₄: Test for solubility. The nitrile group and aromatic rings may interact with the strong acid, potentially leading to dissolution or a color change.[6]
-
Organic Solvents: Test for solubility in solvents like diethyl ether, dichloromethane, and ethyl acetate. High solubility is expected.
-
Proposed Synthesis Pathway
The synthesis of a molecule with a quaternary carbon center often requires careful selection of reagents to avoid steric hindrance. A plausible and robust approach for synthesizing 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile is via the alkylation of a suitable nitrile precursor.
The proposed pathway involves the deprotonation of 2-(2-chlorophenyl)propanenitrile at the benzylic position, followed by nucleophilic attack on benzyl bromide. This strategy leverages the acidity of the proton alpha to both the nitrile group and the chlorophenyl ring.
Caption: Proposed synthesis of the target compound via alkylation.
Experimental Protocol: Synthesis via Alkylation
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78°C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78°C to generate Lithium Diisopropylamide (LDA) in situ. Stir for 30 minutes.
-
Deprotonation: Slowly add a solution of 2-(2-chlorophenyl)propanenitrile in anhydrous THF to the LDA solution at -78°C. Stir for 1 hour to ensure complete formation of the carbanion intermediate.
-
Alkylation: Add benzyl bromide dropwise to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is required for unambiguous validation.
Caption: Integrated workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are required.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity.[7]
-
Expected Signals:
-
Aromatic Protons (chlorophenyl and phenyl rings): Multiple signals in the ~7.0-7.8 ppm region.
-
CH₂ (benzyl group): A singlet or AB quartet depending on rotational freedom, expected around ~3.0-3.5 ppm.
-
CH₃ (methyl group): A sharp singlet, expected around ~1.5-2.0 ppm.
-
-
Integration: The relative areas of the signals will correspond to the number of protons (e.g., a 9:2:3 ratio for the aromatic, benzyl CH₂, and methyl protons).[8]
-
-
¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule.
-
Expected Signals:
-
Nitrile Carbon (C≡N): A characteristic signal in the 115-120 ppm range.[9]
-
Aromatic Carbons: Multiple signals between ~125-145 ppm.
-
Quaternary Carbon: A signal with a low intensity.
-
CH₂ and CH₃ Carbons: Signals in the aliphatic region (< 60 ppm).
-
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound.
-
Key Feature - Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[10] This results in a characteristic pattern for the molecular ion peak (M⁺). There will be a peak for the molecule containing ³⁵Cl (M) and another peak two mass units higher (M+2) for the molecule containing ³⁷Cl. The intensity ratio of the M to M+2 peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.[11]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of the molecular ion to several decimal places, allowing for the unambiguous determination of the molecular formula (C₁₇H₁₆ClN).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Absorption Band: The most characteristic feature will be the C≡N (nitrile) triple bond stretch. This is a sharp, strong absorption that appears in a relatively clean region of the spectrum, typically between 2220-2260 cm⁻¹.[12] Its exact position can be influenced by conjugation.[13]
-
Other Expected Bands:
-
Aromatic C-H stretch: > 3000 cm⁻¹
-
Aliphatic C-H stretch: < 3000 cm⁻¹
-
Aromatic C=C stretches: ~1450-1600 cm⁻¹
-
Chromatographic Purity Assessment
Chromatography is essential for determining the purity of the final compound and for separating it from any starting materials or byproducts.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for assessing the purity of non-volatile organic compounds.[14]
-
Principle: The compound is separated based on its hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[15][16]
-
Methodology: A gradient elution, where the proportion of the organic solvent is increased over time, is typically used. The purity is determined by the area percentage of the main peak in the chromatogram.
-
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis.[17][18]
-
Methodology: The sample is vaporized and passed through a column. Separation occurs based on boiling point and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used.
-
Conclusion
While 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile remains a compound with limited published data, this guide establishes a robust framework for its scientific investigation. By combining theoretically predicted properties with detailed, validated experimental protocols, we provide researchers with the necessary tools to synthesize, purify, and comprehensively characterize this molecule. The methodologies outlined herein for determining physicochemical properties and confirming structural identity are grounded in fundamental chemical principles and represent the gold standard in modern chemical research. This document serves as a launchpad for future studies, enabling the consistent and reliable generation of empirical data for this promising compound.
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